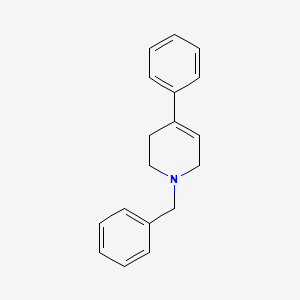

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

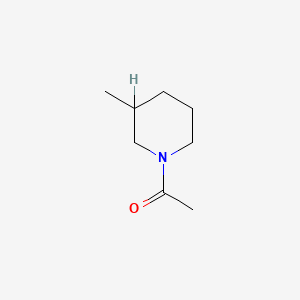

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine . It is a heterocycle with the molecular formula C18H19N . The average mass is 249.350 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring substituted with a benzyl group and a phenyl group .Aplicaciones Científicas De Investigación

PARP-1 Inhibitors

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine derivatives have been researched for their potential role in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This enzyme is involved in DNA repair and modulation of its activity has implications in cancer therapy. Studies have shown that various benzamide analogues linked with a 4-phenyl-1,2,3,6-tetrahydropyridine fragment via alkyl spacers demonstrate significant potential as potent PARP-1 inhibitors (Ishida et al., 2005).

Monoamine Oxidase B (MAO-B) Catalysis

Research involving 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine has explored its interaction with monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. Studies involving deuterium isotope effects on the MAO-B catalyzed oxidation of derivatives of this compound have provided insights into the enzyme's mechanism, contributing to our understanding of neurochemical processes (Anderson et al., 1996).

Crystal and Molecular Structures

The crystal and molecular structures of derivatives of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine have been determined using X-ray methods. This research aids in the understanding of the molecular configurations and potential reactivity of such compounds, which is crucial for their application in various chemical and pharmacological fields (Iwasaki et al., 1987).

Mechanism of Bioactivation

Studies on the mechanism of bioactivation of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs by MAO-B have been conducted. These studies provide insights into the substrate and inactivator properties of various derivatives, which is important for understanding their pharmacological and toxicological profiles (Rimoldi et al., 1995).

Anti-Plasmodial and Anti-Trypanosomal Activities

Recent studies have explored the anti-plasmodial and anti-trypanosomal activities of 1-Benzyl tetrahydropyridin-4-ylidene derivatives. The research focuses on the modification of the benzyl group and its impact on biological activities against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense. This is significant for developing new therapeutic agents against malaria and trypanosomiasis (Mohsin et al., 2019).

Nuclear Magnetic Resonance and Mass Spectroscopy

Nuclear magnetic resonance and mass spectroscopy studies have been carried out on analogues of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine. These techniques are vital for understanding the chemical nature and potential bioactivity of these compounds, contributing to their application in medicinal chemistry (Bhatti et al., 1988).

Potential in Treating Neurological Disorders

Research has delved into the effects of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine and its analogues in the context of neurology, particularly in understanding and treating conditions like Parkinson's disease. These studies contribute to the development of models for Parkinson's and the search for therapeutic agents (Langston, 1985).

Propiedades

IUPAC Name |

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFZZRBVWLWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340326 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

38025-45-5 | |

| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

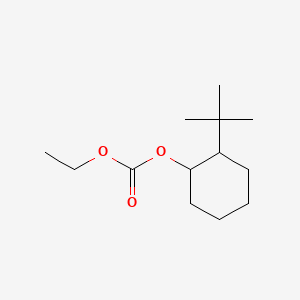

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)